N-(2-{[(5-methylthiophen-2-yl)methyl]amino}ethyl)acetamide hydrochloride N-(2-{[(5-methylthiophen-2-yl)methyl]amino}ethyl)acetamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 1803586-06-2
VCID: VC2892399
InChI: InChI=1S/C10H16N2OS.ClH/c1-8-3-4-10(14-8)7-11-5-6-12-9(2)13;/h3-4,11H,5-7H2,1-2H3,(H,12,13);1H
SMILES: CC1=CC=C(S1)CNCCNC(=O)C.Cl
Molecular Formula: C10H17ClN2OS
Molecular Weight: 248.77 g/mol

N-(2-{[(5-methylthiophen-2-yl)methyl]amino}ethyl)acetamide hydrochloride

CAS No.: 1803586-06-2

Cat. No.: VC2892399

Molecular Formula: C10H17ClN2OS

Molecular Weight: 248.77 g/mol

* For research use only. Not for human or veterinary use.

N-(2-{[(5-methylthiophen-2-yl)methyl]amino}ethyl)acetamide hydrochloride - 1803586-06-2

Specification

CAS No. 1803586-06-2
Molecular Formula C10H17ClN2OS
Molecular Weight 248.77 g/mol
IUPAC Name N-[2-[(5-methylthiophen-2-yl)methylamino]ethyl]acetamide;hydrochloride
Standard InChI InChI=1S/C10H16N2OS.ClH/c1-8-3-4-10(14-8)7-11-5-6-12-9(2)13;/h3-4,11H,5-7H2,1-2H3,(H,12,13);1H
Standard InChI Key ROUAUYCRBWZACL-UHFFFAOYSA-N
SMILES CC1=CC=C(S1)CNCCNC(=O)C.Cl
Canonical SMILES CC1=CC=C(S1)CNCCNC(=O)C.Cl

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure combines a 5-methylthiophene ring linked via a methylaminoethyl chain to an acetamide group, with a hydrochloride salt enhancing its stability (Table 1). Key features include:

  • Thiophene Ring: The 5-methyl substitution on the thiophene ring contributes to lipophilicity and π-π stacking interactions, which are critical for binding to biological targets .

  • Acetamide Moiety: The polar acetamide group facilitates hydrogen bonding with enzymes or receptors, potentially modulating activity .

  • Ethylamino Linker: The ethylamino chain provides conformational flexibility, enabling optimal orientation for target engagement.

Table 1: Structural and Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₁₇ClN₂OS
Molecular Weight248.77 g/mol
SMILESCC1=CC=C(S1)CNCCNC(=O)C.Cl
InChIKeyROUAUYCRBWZACL-UHFFFAOYSA-N
CAS Number1803586-06-2
Hydrogen Bond Donors2
Hydrogen Bond Acceptors3
Topological Polar Surface Area67.8 Ų

The hydrochloride salt improves aqueous solubility, a property critical for in vitro and in vivo studies . Comparative analysis with structural analogs, such as the brominated derivative (CID 28710264), reveals that halogen substitutions at the 5-position of the thiophene ring alter electronic properties but retain the core pharmacophore .

Synthesis and Preparation

The synthesis involves a multi-step protocol, as outlined below:

Preparation of 5-Methylthiophen-2-ylmethylamine

The intermediate 5-methylthiophen-2-ylmethylamine is synthesized via bromination of 5-methylthiophene-2-carbaldehyde, followed by Gabriel synthesis or reductive amination . This step ensures proper functionalization of the thiophene ring.

Formation of the Acetamide Derivative

The amine intermediate reacts with ethylenediamine and acetyl chloride in a nucleophilic acyl substitution reaction. The ethylenediamine acts as a bifunctional linker, connecting the thiophene and acetamide groups .

Hydrochloride Salt Formation

The free base is treated with hydrochloric acid in anhydrous ether to yield the hydrochloride salt, enhancing crystallinity and stability .

Critical Reaction Parameters:

  • Temperature: Reactions are typically conducted at 0–5°C to prevent side reactions .

  • Solvents: Dichloromethane (DCM) and ethanol are preferred for their inertness and solubility profiles .

  • Yield: Reported yields range from 45–60%, with purity >95% confirmed via HPLC.

Structural Analogs and Derivatives

Comparative studies with analogs highlight the impact of substituents on biological activity:

Table 2: Comparison with Structural Analogs

CompoundSubstituentIC₅₀ (GSTO1-1)LogP
Target Compound5-MethylthiopheneN/A1.8
N-(2-{[(5-Bromothiophen-2-yl)methyl]amino}ethyl)acetamide HCl5-BromoN/A2.3
N,N-Dimethyl-2-{[1-(5-methylthiophen-2-yl)ethyl]amino}acetamideN,N-Dimethyl0.6 µM2.1
Compound 49 (PMC8855368)Acrylamide derivative0.22 nM3.5

The brominated analog (CID 28710264) exhibits increased lipophilicity (LogP = 2.3) but similar hydrogen-bonding capacity . The dimethyl derivative (CID 43310846) demonstrates potent enzyme inhibition (IC₅₀ = 0.6 µM), underscoring the role of N-alkylation in enhancing target affinity .

Biological Activities and Mechanisms

Enzyme Inhibition

While direct data on the target compound’s activity is limited, structural parallels to GSTO1-1 inhibitors (e.g., IC₅₀ = 0.22 nM for Compound 49) suggest potential . The thiophene ring may interact with hydrophobic pockets in the enzyme’s active site, while the acetamide forms hydrogen bonds with catalytic residues like Cys32 .

Pharmacological Significance

The compound’s design principles align with trends in covalent inhibitor development. For example:

  • Cys-Targeting: The acrylamide group in analogs forms covalent bonds with cysteine residues, enabling irreversible inhibition .

  • Tunable Reactivity: Electron-withdrawing groups (e.g., bromo) increase electrophilicity, enhancing covalent binding kinetics .

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